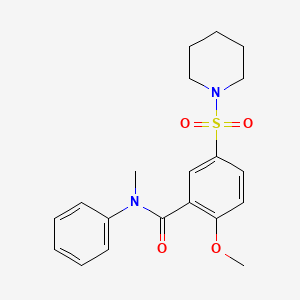![molecular formula C13H17ClFNO2S B4721081 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4721081.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine
Übersicht
Beschreibung
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine, also known as CFM-2, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. CFM-2 has been shown to have potential therapeutic applications in a variety of neurological disorders, including stroke, traumatic brain injury, and chronic pain.
Wirkmechanismus
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine acts as a competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine can reduce the influx of calcium ions into neurons, which can lead to a reduction in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and transient receptor potential channels. 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has several advantages for use in laboratory experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise manipulation of the receptor's activity. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to have good bioavailability and pharmacokinetics, which makes it a useful tool for in vivo studies. However, one limitation of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine. One area of interest is the potential therapeutic applications of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel compounds based on the structure of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine, which may have improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to elucidate the precise mechanisms of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine and its effects on other ion channels and signaling pathways in the brain.
Wissenschaftliche Forschungsanwendungen
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic applications. In animal models of stroke and traumatic brain injury, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to reduce neuronal damage and improve neurological function. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to have analgesic effects in animal models of chronic pain.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2S/c1-10-4-3-7-16(8-10)19(17,18)9-11-12(14)5-2-6-13(11)15/h2,5-6,10H,3-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYJNNHSBQHEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4721000.png)

![4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4721018.png)
![5-(difluoromethyl)-3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721024.png)
![5-(2-furyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4721034.png)
![6-ethyl-4-[(4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4721041.png)
![1-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4721058.png)
![3-[({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4721059.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4721080.png)
![3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4721082.png)


![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)